

Comparative Efficacy of NS-2359: A Triple Reuptake Inhibitor for ADHD

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Compound of Interest

Compound Name: NS-2359

Cat. No.: B609651

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This guide provides a comparative analysis of the efficacy of **NS-2359** (also known as GSK-372475), a triple reuptake inhibitor (TRI), with other therapeutic alternatives for Attention-Deficit/Hyperactivity Disorder (ADHD), particularly the inattentive subtype. **NS-2359** was under development for the treatment of ADHD and depression but was ultimately discontinued. This document compiles available preclinical and clinical data to offer a retrospective comparison with established ADHD medications.

Executive Summary

NS-2359 is a potent, orally active triple reuptake inhibitor that blocks the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) with approximately equipotent inhibition of all three transporters.[1] While preclinical data on its specific binding affinities (Ki) and inhibitory concentrations (IC50) are not publicly available, its mechanism of action positions it among other TRIs like tesofensine. A Phase II clinical trial in adults with ADHD showed that while **NS-2359** did not demonstrate a significant overall improvement compared to placebo, it did show a modest and statistically significant effect in the predominantly inattentive subtype of ADHD.[2] This guide compares **NS-2359** with another TRI, tesofensine, and two established ADHD treatments, atomoxetine (a selective norepinephrine reuptake inhibitor) and methylphenidate (a dopamine and norepinephrine reuptake inhibitor).

Data Presentation: Preclinical and Clinical Efficacy

The following tables summarize the available quantitative data for **NS-2359** and its comparators.

Table 1: Preclinical Monoamine Transporter Inhibition Data

Compound	Dopamine Transporter (DAT)	Norepinephrine Transporter (NET)	Serotonin Transporter (SERT)
NS-2359 (GSK-372475)	Data not publicly available (described as "approximately equipotent")	Data not publicly available	Data not publicly available
Tesofensine	IC50: 8.0 nM	IC50: 3.2 nM	IC50: 11.0 nM
Atomoxetine	Ki: 177 nM	Ki: 4.5 nM	Ki: 22 nM
Methylphenidate (d-threo)	IC50: 33 nM	IC50: 244 nM	IC50: >50,000 nM

Table 2: Clinical Efficacy in Adults with Inattentive ADHD

Drug	Study Design	Key Findings in Inattentive ADHD
NS-2359	8-week, randomized, double-blind, placebo-controlled Phase II trial (NCT00467428)	Responder Rate: 41% in the inattentive subtype vs. 7% for placebo ($p < 0.01$). No significant overall effect on ADHD symptoms.[2]
Atomoxetine	Meta-analysis of 13 RCTs	Superior efficacy over placebo for inattentive symptoms (Standardized Mean Difference = -0.42).[3]
Methylphenidate	Narrative review of placebo-controlled trials	Moderately effective against core ADHD symptoms, including inattention (Standardized Mean Difference = 0.49).[4]

Experimental Protocols

NS-2359 Phase II Clinical Trial for Adult ADHD (NCT00467428)

Objective: To investigate the efficacy, safety, and cognitive function of **NS-2359** in adults with a DSM-IV diagnosis of ADHD.

Study Design: A multi-centre, double-blind, randomized, placebo-controlled, parallel-group study.

Participants: 126 adults (18-55 years) diagnosed with ADHD. Participants were randomized to receive either **NS-2359** (n=63) or a placebo (n=63).

Intervention:

- Treatment Group: 0.5 mg **NS-2359** administered orally once daily for 8 weeks.

- Control Group: Placebo administered orally once daily for 8 weeks.

Primary Outcome Measure: Reduction in the investigator-rated ADHD Rating Scale (ADHD-RS) total score from baseline to the end of the 8-week treatment period.

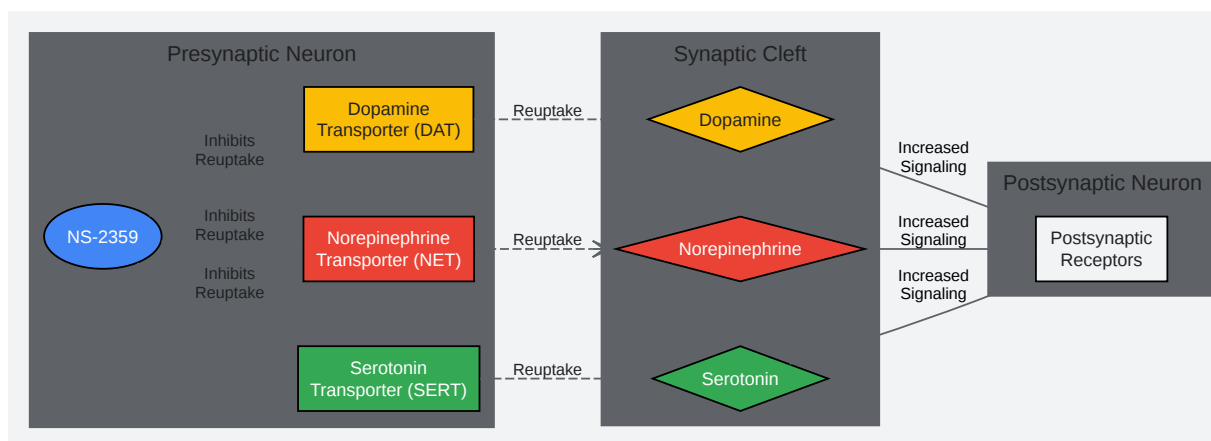
Secondary Outcome Measures:

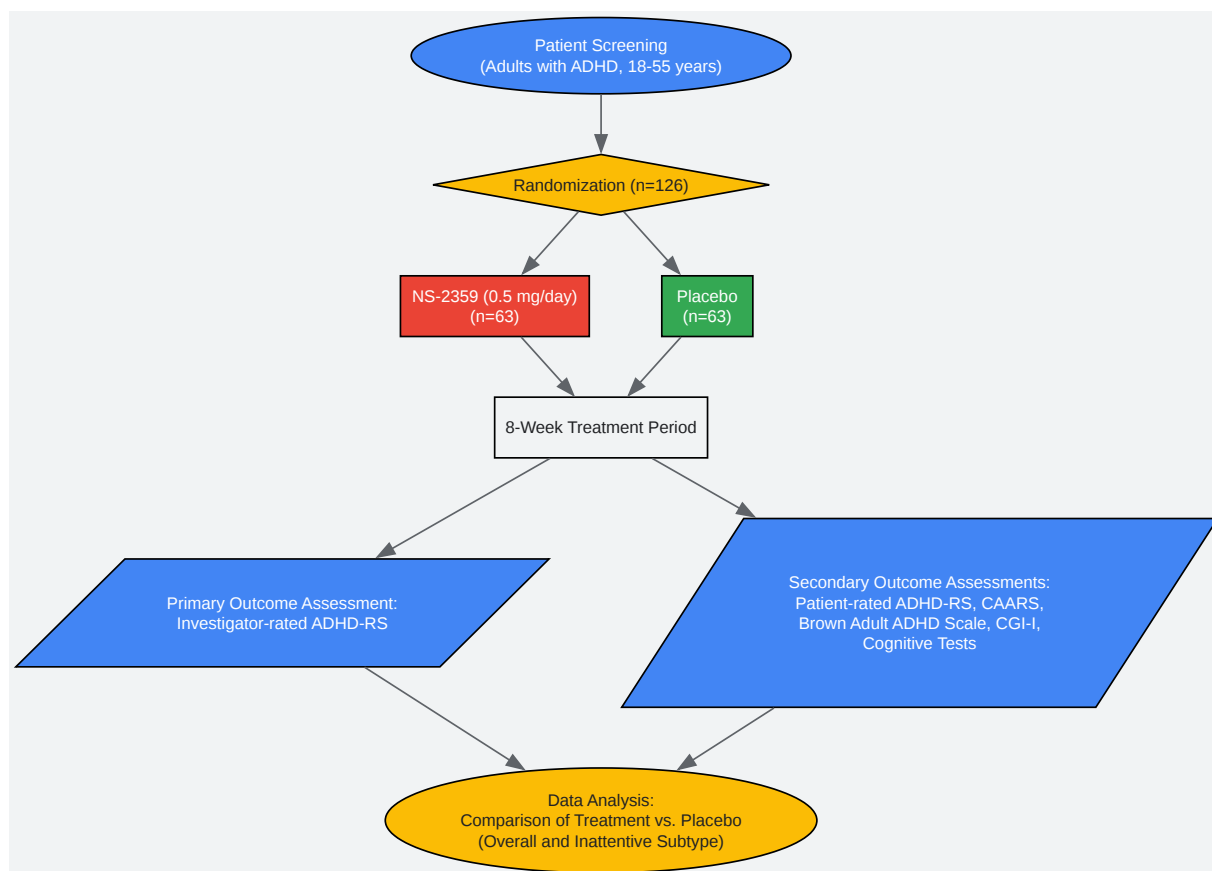
- Patient-rated ADHD-RS
- Conners' Adult ADHD Rating Scale (CAARS)
- Brown Adult ADHD Scale
- Clinical Global Impression-Improvement (CGI-I) scale
- Computerized neuropsychological evaluation to assess cognitive function (e.g., attention, episodic memory, working memory).

Key Results:

- Primary Outcome: No significant difference was observed between the **NS-2359** and placebo groups in the reduction of the total ADHD-RS score for the overall study population (7.8 vs. 6.4; $p < 0.45$).^[2]
- Subgroup Analysis (Inattentive Subtype): A significantly higher proportion of responders (defined as a 30% or more reduction in ADHD-RS score) was found in the **NS-2359** group compared to the placebo group (41% vs. 7%; $p < 0.01$).^[2]
- Cognitive Function: **NS-2359** showed improvements in composite scores for attention, episodic memory, and working memory.
- Safety: The most commonly reported side effects were insomnia, headaches, and loss of appetite. No serious adverse events were reported.

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